molecular formula C18H17FN2O3S B2852790 N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-42-2

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Katalognummer: B2852790
CAS-Nummer: 898423-42-2
Molekulargewicht: 360.4
InChI-Schlüssel: CMAIOGSKEHGVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridoquinoline core with a sulfonamide moiety. The presence of the 2-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic characteristics.

Antitumor Activity

Research has demonstrated that derivatives of pyridoquinoline compounds can exhibit significant antitumor activity. For instance, studies on similar compounds have shown that the introduction of halogen groups, particularly fluorine, enhances their potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit c-Met kinase activity—a critical target in cancer therapy.

  • In Vitro Studies : In vitro evaluations indicated that the compound exhibits moderate to excellent antiproliferative activity against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar pyridoquinoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Comparison with Standard Antibiotics : In comparative studies against standard antibiotics such as ciprofloxacin and gatifloxacin, certain derivatives demonstrated comparable or superior antibacterial activity .

Case Study 1: Anticancer Efficacy

A study focused on a series of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against c-Met kinase. The most potent derivative showed an IC50 value of 1.04 nM .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of synthesized pyridoquinolone derivatives against various bacterial strains. Compounds were assessed at concentrations of 50 and 100 µg/ml. Notably, certain derivatives exhibited up to 89% potency compared to standard treatments .

Summary of Findings

Biological ActivityObservationsReference
Antitumor ActivityModerate to excellent activity against A549 and U87MG cell lines; c-Met IC50 = 1.04 nM
Antimicrobial ActivityComparable efficacy to ciprofloxacin against Gram-positive and Gram-negative bacteria

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIOGSKEHGVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.